![molecular formula C22H31NO8 B12928436 (2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12928436.png)
(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N/A” is a placeholder term often used in scientific literature to indicate that specific information is not available or not applicable
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” can be achieved through various synthetic routes. One common method involves the reaction of precursor molecules under controlled conditions. For example, the compound can be synthesized via a condensation reaction between two organic molecules in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of “N/A” can be scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of “N/A” involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of cellular responses.
Eigenschaften
Molekularformel |
C22H31NO8 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
(2R)-2-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-[(2-methylpropan-2-yl)oxy]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |
InChI |
InChI=1S/C22H31NO8/c1-12(19(25)26)28-18-16(23-13(2)24)21(31-22(3,4)5)29-15-11-27-20(30-17(15)18)14-9-7-6-8-10-14/h6-10,12,15-18,20-21H,11H2,1-5H3,(H,23,24)(H,25,26)/t12-,15-,16-,17-,18-,20?,21-/m1/s1 |
InChI-Schlüssel |
FTDPRVGZYDKTKJ-FDRIBWORSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OC(C)(C)C)NC(=O)C |
Kanonische SMILES |
CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC(C)(C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


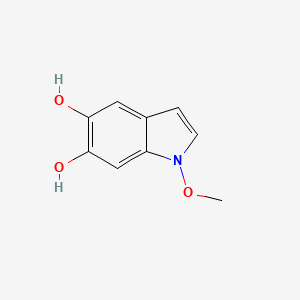
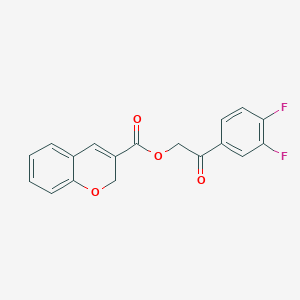
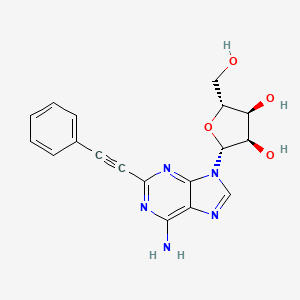
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
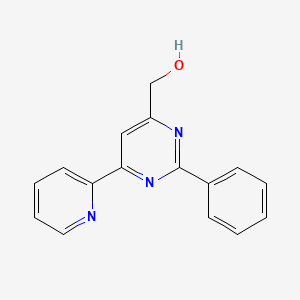

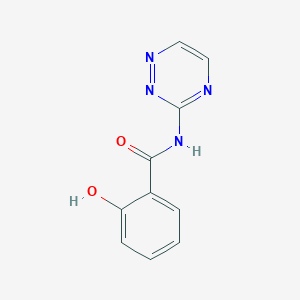


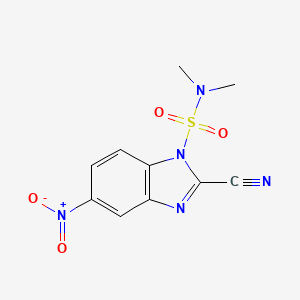

![Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B12928450.png)


